Belvarafenib

NRAS-mutant melanoma Cytotoxicity Selectivity

Belvarafenib is a Type II pan-RAF inhibitor and RAF dimer antagonist, fundamentally distinct from Type I inhibitors like Vemurafenib. It is the tool of choice for NRAS-mutant melanoma research (e.g., SK-MEL-30 IC50 24 nM) where Type I inhibitors are ineffective. Its ability to inhibit RAF dimers, including ARAF-containing dimers, makes it essential for modeling acquired resistance. It also pairs synergistically with MEK inhibitors such as Cobimetinib. Relative sparing of off-targets like EGFR, DDR1, and CSF1R ensures cleaner results compared to other pan-RAF inhibitors. Order ≥98% purity Belvarafenib to advance your oncology pipeline.

Molecular Formula C23H16ClFN6OS
Molecular Weight 478.9 g/mol
CAS No. 1446113-23-0
Cat. No. B606014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBelvarafenib
CAS1446113-23-0
SynonymsBelvarafenib;  GDC-5573;  GDC5573;  GDC 5573;  HM95573;  HM 95573;  HM-95573;  RG6185;  RG-6185;  RG 6185; 
Molecular FormulaC23H16ClFN6OS
Molecular Weight478.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=CC=C3)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N
InChIInChI=1S/C23H16ClFN6OS/c1-11-5-6-13-12(7-8-27-22(13)30-16-4-2-3-15(24)17(16)25)18(11)31-23(32)14-9-33-20-19(14)28-10-29-21(20)26/h2-10H,1H3,(H,27,30)(H,31,32)(H2,26,28,29)
InChIKeyKVCQTKNUUQOELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Belvarafenib (CAS 1446113-23-0) Procurement & Scientific Baseline Overview


Belvarafenib (HM95573, GDC-5573, RG6185) is a small molecule, orally bioavailable, Type II pan-RAF kinase inhibitor. It acts as a RAF dimer antagonist, selectively inhibiting both BRAF and CRAF isoforms [1]. Its primary clinical indication is for the treatment of cancers harboring BRAF and RAS mutations, particularly NRAS-mutant melanoma, an area of significant unmet medical need [2].

Belvarafenib (1446113-23-0): Why In-Class RAF Inhibitor Substitution is Not Trivial


The RAF inhibitor class is not homogeneous. Belvarafenib, as a Type II RAF dimer inhibitor, differs fundamentally in its binding mode and target profile from FDA-approved Type I/Type I.5 inhibitors like Vemurafenib and Dabrafenib [1]. These differences are not merely academic; they translate to distinct activity profiles against RAF dimers, a key mechanism of resistance. Consequently, substituting Belvarafenib with another pan-RAF inhibitor or a conventional BRAF monomer inhibitor is not a like-for-like swap and will yield different, often inferior, outcomes in specific genetic contexts, as demonstrated in the quantitative evidence below.

Belvarafenib (1446113-23-0): Quantitative Differential Evidence Versus Key Comparators


Belvarafenib vs. Vemurafenib: Superior Cytotoxicity in NRAS-Mutant Melanoma Cell Line Panel

In a head-to-head in vitro screen of 25 melanoma cell lines, Belvarafenib demonstrated consistently lower IC50 values compared to the Type I BRAF inhibitor Vemurafenib, with a particularly significant advantage in NRAS-mutant cells where Vemurafenib showed minimal activity [1].

NRAS-mutant melanoma Cytotoxicity Selectivity

Belvarafenib vs. Vemurafenib/Dabrafenib: Superior In Vivo Efficacy in A431 Xenograft Model

In an A431 xenograft mouse model, a direct comparative study showed that Belvarafenib at 30 mg/kg induced significantly greater tumor growth inhibition than both Vemurafenib and Dabrafenib, highlighting its superior in vivo efficacy in this specific context [1].

Xenograft In vivo efficacy Tumor growth inhibition

Belvarafenib vs. Vemurafenib: Differential Activity Against RAF Dimer Resistance Mechanism

Belvarafenib, as a Type II inhibitor, is designed to inhibit RAF dimers. In a cellular assay where BRAF(V600E) was co-expressed with a dimer-inducing E568K mutation, Belvarafenib retained potent inhibition of downstream pMEK, whereas the Type I inhibitor Vemurafenib was significantly less effective [1].

RAF dimer Resistance MAPK pathway

Belvarafenib's Inhibitory Profile: Comparative Kinase Selectivity vs. Other Type II pan-RAF Inhibitors

Belvarafenib exhibits a distinct kinase selectivity profile. While potent against RAF isoforms (BRAF V600E IC50: 7 nM, CRAF IC50: 2-5 nM), it shows lower potency against key off-targets compared to other Type II pan-RAF inhibitors. For instance, its IC50 for CSF1R is 44 nM and for DDR1 is 77 nM [1]. In contrast, LXH254 shows >99% binding to DDR1 at 1 µM [2], and Lifirafenib (BGB-283) potently inhibits EGFR with an IC50 of 29 nM .

Kinase selectivity Off-target activity IC50 panel

Belvarafenib (1446113-23-0): Primary Research & Application Scenarios


Investigating NRAS-Mutant Melanoma Models

Belvarafenib is the tool of choice for in vitro and in vivo studies of NRAS-mutant melanoma, an area where Type I BRAF inhibitors like Vemurafenib are ineffective. Its potent activity in NRAS-mutant cell lines (e.g., SK-MEL-30 IC50 of 24 nM ) and xenografts is well-documented and provides a superior alternative for exploring therapeutic strategies in this high-unmet-need indication [1].

Studying RAF Dimer-Dependent Resistance Mechanisms

For research focused on acquired resistance to BRAF inhibitors, Belvarafenib is a critical tool. Its ability to inhibit RAF dimers, including those formed with mutant ARAF, is a key differentiating feature. It is used to model and overcome resistance mechanisms that limit the utility of Type I inhibitors .

Combination Therapy with MEK Inhibitors (e.g., Cobimetinib)

Belvarafenib is being actively investigated in combination with MEK inhibitors like Cobimetinib. Preclinical data and ongoing clinical trials suggest this combination is particularly synergistic in NRAS-mutant melanoma, imposing specific precision dose constraints for optimal benefit [2]. This makes Belvarafenib the relevant pan-RAF partner for studies aiming to translate this combination strategy.

Preclinical Studies Requiring a Selective Type II pan-RAF Inhibitor

When a Type II pan-RAF inhibitor with a defined selectivity profile is required, Belvarafenib offers a distinct option. Its relative sparing of common off-targets like EGFR, DDR1, and CSF1R (compared to other pan-RAF inhibitors like Lifirafenib and LXH254 [3]) makes it suitable for studies where these off-target effects could confound results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Belvarafenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.